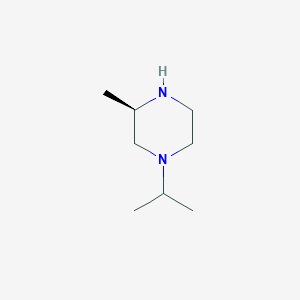

(R)-1-Isopropyl-3-methyl-piperazine

Description

BenchChem offers high-quality (R)-1-Isopropyl-3-methyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Isopropyl-3-methyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACAUMLIXMVUBX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: (R)-1-Isopropyl-3-methyl-piperazine in Modern Medicinal Chemistry

Executive Summary & Structural Dynamics

(R)-1-Isopropyl-3-methyl-piperazine (CAS Number: 1248907-64-3) is a highly specialized, chiral building block increasingly utilized in the design of next-generation targeted therapeutics.

Nomenclature & Regiochemistry Note: While frequently indexed in chemical databases under the inverted nomenclature 1-methyl-3-(propan-2-yl)piperazine or 3-isopropyl-1-methylpiperazine, the CAS registry number 1248907-64-3 uniquely identifies the specific regioisomer where the methyl group resides on the tertiary amine (N1) and the bulky isopropyl group is positioned at the C3 carbon, directly adjacent to the reactive secondary amine (N4) .

The strategic incorporation of this moiety into a pharmacophore serves three distinct structural purposes:

-

Vector Control: The (R)-enantiomer provides a rigid, specific spatial projection of the isopropyl group. In deep hydrophobic binding pockets, this stereocenter dictates the exact trajectory of the attached scaffold, preventing catastrophic steric clashes that would otherwise reduce binding affinity.

-

Lipophilic Basicity: The N1-methyl group modulates the overall lipophilicity and basicity (pKa) of the piperazine ring, enhancing membrane permeability compared to unsubstituted analogs .

-

Steric Shielding: The C3-isopropyl group significantly shields the adjacent N4 secondary amine. This steric hindrance increases the metabolic stability of the resulting drug candidate by restricting the access of cytochrome P450 enzymes to the N-alkyl bond.

Physicochemical Profiling

| Property | Specification |

| CAS Number | 1248907-64-3 |

| Chemical Name | (R)-1-Isopropyl-3-methyl-piperazine |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| SMILES | CC(C)[C@@H]1CN(C)CCN1 |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | Sealed in dry, 2-8°C under inert atmosphere |

Pharmacological Relevance: Cbl-B Inhibition

Recent advancements in immuno-oncology have highlighted the E3 ubiquitin ligase Cbl-B (Casitas B-lineage lymphoma-b) as a critical negative regulator of T-cell activation. Cbl-B dampens immune responses by ubiquitinating and degrading receptor tyrosine kinases associated with the T-cell receptor (TCR).

(R)-1-Isopropyl-3-methyl-piperazine has emerged as a crucial structural motif in the synthesis of highly selective Cbl-B inhibitors [[1]](). When incorporated into lactam-based scaffolds, the chiral piperazine ring projects into the E2-E3 interaction interface, physically blocking the ligase's ability to transfer ubiquitin to its target kinases.

Fig 1: Mechanism of Cbl-B inhibition by piperazine-derived small molecules.

Synthetic Integration: Overcoming Steric Hindrance

Integrating (R)-1-Isopropyl-3-methyl-piperazine into a target molecule typically involves functionalizing the N4 secondary amine via reductive amination or nucleophilic substitution (SN2/SNAr) .

The Causality of Reagent Selection

Because the bulky C3-isopropyl group sterically shields the N4 position, the nucleophilicity of this amine is substantially lower than that of standard piperazines.

-

Solvent Selection: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating (40°C) if iminium formation is sluggish.

-

Reductant Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly utilized instead of Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4). NaBH(OAc)3 exhibits superior chemoselectivity, reducing the sterically hindered iminium ion without prematurely reducing the starting aldehyde to an unreactive alcohol .

Optimization of Coupling Conditions

The following quantitative data demonstrates the necessity of optimized conditions for coupling this specific sterically hindered amine:

| Solvent | Reductant | Temp / Time | Imine Conversion (LC-MS) | Isolated Yield |

| DCM | NaBH4 | RT / 12h | < 10% (Aldehyde reduction) | N/A |

| MeOH | NaBH3CN | RT / 24h | 65% | 58% |

| DCE | NaBH(OAc)3 | RT / 18h | > 95% | 89% |

| DCE | NaBH(OAc)3 | 40°C / 8h | > 98% | 92% |

Self-Validating Experimental Protocol: Reductive Amination

The following methodology details a self-validating workflow for coupling (R)-1-Isopropyl-3-methyl-piperazine with an aryl aldehyde (e.g., methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate) .

Step-by-Step Methodology

-

Substrate Preparation: To a flame-dried 50 mL round-bottom flask under N2 atmosphere, add the aryl aldehyde (1.0 eq, 5.05 mmol) and (R)-1-Isopropyl-3-methyl-piperazine (1.0 eq, 5.05 mmol).

-

Iminium Formation: Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir at 40°C for 8 hours.

-

Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed to Step 3 until the aldehyde peak is completely consumed and the iminium mass [M+H]+ is the dominant species. Premature addition of the reductant will irreversibly quench the reaction.

-

-

Selective Reduction: Cool the reaction mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (3.0 eq, 15.1 mmol) to control the exothermic release. Allow the mixture to warm to room temperature and stir for an additional 10 hours.

-

Aqueous Quench & Extraction: Quench the reaction strictly with saturated aqueous sodium bicarbonate (NaHCO3) until bubbling ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Validation Checkpoint 2: The basic quench ensures the newly formed tertiary amine is deprotonated and partitions entirely into the organic phase.

-

-

Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM with 1% NH4OH modifier).

-

Validation Checkpoint 3: Run chiral HPLC on the purified product to confirm enantiomeric excess (ee > 98%). While the (R)-center is generally stable, basic coupling conditions adjacent to electron-withdrawing groups must always be verified for lack of epimerization.

-

Fig 2: Step-by-step reductive amination workflow for piperazine coupling.

References

-

ChemScene. 1248907-64-3 | 3-Isopropyl-1-methylpiperazine Product Specifications. Retrieved February 2026.

-

Sigma-Aldrich. 1-methyl-3-(propan-2-yl)piperazine | 1248907-64-3. Retrieved February 2026.

-

Google Patents. WO2023081853A1 - Lactams as cbl-b inhibitors selective over c-cbl. World Intellectual Property Organization.

Sources

Navigating Chirality: A Technical Guide to the Stereoisomers of 1-Isopropyl-3-Methylpiperazine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its structural rigidity and capacity for substitution at its two nitrogen atoms allow for the fine-tuning of pharmacological properties. However, the introduction of chirality to the piperazine ring, particularly with multiple substituents, presents a complex but critical area of study. The spatial arrangement of these substituents can dramatically alter a molecule's interaction with biological targets, leading to significant differences in efficacy, selectivity, and safety profiles between stereoisomers.[3][4] This guide provides a comprehensive technical exploration of the structural nuances between the (R)- and (S)-enantiomers of 1-isopropyl-3-methylpiperazine, offering insights into their conformational behavior, analytical differentiation, and the underlying principles that govern their synthesis and potential biological activity.

Part 1: The Structural Core: Conformational Landscape of (R)- and (S)-1-Isopropyl-3-Methylpiperazine

The fundamental structure of the piperazine ring is a six-membered heterocycle that preferentially adopts a chair conformation to minimize steric and torsional strain.[5][6] In the case of 1,3-disubstituted piperazines like 1-isopropyl-3-methylpiperazine, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers.

Chair Conformations and Steric Considerations

For both the (R) and (S) enantiomers, two primary chair conformations are possible through ring flipping. The relative stability of these conformers is dictated by the steric bulk of the substituents and the resulting 1,3-diaxial interactions.

-

Diequatorial Conformer: This conformation, where both the isopropyl group at the 1-position and the methyl group at the 3-position occupy equatorial positions, is predicted to be the most stable. This arrangement minimizes steric hindrance between the substituents and the axial hydrogens on the piperazine ring.

-

Diaxial Conformer: The conformation with both substituents in axial positions is highly disfavored due to significant 1,3-diaxial interactions. The bulky isopropyl group, in particular, would experience severe steric clashes with the axial hydrogen at the 5-position and the lone pair of the other nitrogen atom.

-

Axial-Equatorial/Equatorial-Axial Conformers: These represent intermediate energy states. The relative stability would depend on which substituent occupies the more sterically demanding axial position. Generally, the larger isopropyl group would have a stronger preference for the equatorial position compared to the smaller methyl group.

The interplay of these steric factors dictates that both (R)- and (S)-1-isopropyl-3-methylpiperazine will overwhelmingly exist in the diequatorial chair conformation.

Logical Relationship: Conformational Stability

Caption: Conformational equilibria of the chair forms for each enantiomer.

Computational Insights into Conformational Energies

| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) |

| Diequatorial | 1-isopropyl (eq), 3-methyl (eq) | 0 (Reference) |

| Equatorial-Axial | 1-isopropyl (eq), 3-methyl (ax) | > 2.0 |

| Axial-Equatorial | 1-isopropyl (ax), 3-methyl (eq) | > 4.0 |

| Diaxial | 1-isopropyl (ax), 3-methyl (ax) | > 6.0 |

Note: These are estimated values based on known A-values for substituents on cyclohexane and piperidine rings. Actual values would require specific DFT calculations.

Part 2: Differentiating the Enantiomers: Spectroscopic and Chromatographic Techniques

Distinguishing between the (R) and (S) enantiomers is crucial for both synthetic chemistry and pharmacological evaluation. Several analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-1-isopropyl-3-methylpiperazine are identical. However, the use of chiral auxiliaries can induce diastereomeric interactions, leading to distinguishable NMR signals for the two enantiomers.

Protocol for Enantiomeric Discrimination by ¹H NMR using a Chiral Solvating Agent:

-

Sample Preparation:

-

Dissolve a known quantity of the racemic 1-isopropyl-3-methylpiperazine in a suitable deuterated solvent (e.g., CDCl₃).

-

Add an equimolar amount of a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the mixture.

-

-

Spectral Analysis:

-

Observe the signals corresponding to the protons of the piperazine ring and its substituents. Due to the formation of transient diastereomeric complexes with the CSA, specific proton signals for the (R) and (S) enantiomers will exhibit different chemical shifts.

-

Integration of these separated signals allows for the determination of the enantiomeric ratio.

-

Experimental Workflow: NMR-Based Enantiomeric Differentiation

Caption: Workflow for determining enantiomeric excess using NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[10][11] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral amines.[12]

Protocol for Chiral HPLC Separation:

-

Column Selection:

-

Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

-

-

Mobile Phase Optimization:

-

Begin with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol.

-

Incorporate a small amount of an amine additive, such as diethylamine (DEA), to improve peak shape and reduce tailing for the basic piperazine analytes.

-

Optimize the ratio of hexane to the alcohol modifier to achieve baseline separation of the enantiomers.

-

-

Analysis:

-

Inject the racemic mixture onto the equilibrated column.

-

Monitor the elution profile using a UV detector. The two enantiomers will have different retention times.

-

| Parameter | Recommended Starting Conditions |

| Column | Chiralpak IC (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol/DEA (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

Part 3: Synthesis of Enantiopure (R)- and (S)-1-Isopropyl-3-Methylpiperazine

The synthesis of enantiomerically pure substituted piperazines is a significant challenge in organic chemistry. Several strategies can be employed, often starting from chiral precursors.

Chiral Pool Synthesis

One of the most common approaches is to utilize a chiral starting material that already contains the desired stereocenter. For the synthesis of 1-isopropyl-3-methylpiperazine, a plausible route would start from an enantiopure amino acid, such as D- or L-alanine, to establish the stereochemistry at the 3-position.

Synthetic Workflow from a Chiral Amino Acid:

-

Reduction of the Amino Acid: The carboxylic acid functionality of N-protected alanine is reduced to an alcohol.

-

Conversion to a Leaving Group: The resulting hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

-

Introduction of the Second Nitrogen: The protected amino group is deprotected, and the resulting primary amine undergoes intramolecular cyclization with an N-protected aminoethanol derivative, or a related two-carbon unit with a leaving group, to form the piperazine ring.

-

N-Isopropylation: The secondary amine at the 1-position is then alkylated with an isopropyl halide or reductively aminated with acetone to introduce the isopropyl group.

-

Deprotection: Any remaining protecting groups are removed to yield the final product.

Enantioselective Synthesis Workflow

Caption: A general synthetic strategy for obtaining enantiopure isomers.

Part 4: The Impact of Chirality on Biological Activity: A Forward Look

While specific biological activity data for the individual enantiomers of 1-isopropyl-3-methylpiperazine are not extensively reported, the broader literature on chiral piperazine derivatives provides a strong basis for anticipating significant stereochemical effects. The three-dimensional arrangement of the isopropyl and methyl groups will dictate how each enantiomer fits into the binding pocket of a biological target, such as a G-protein coupled receptor or an enzyme.[13][14]

The differential binding affinity and functional activity between enantiomers can lead to one isomer being a potent therapeutic agent while the other is inactive or even contributes to off-target effects.[3] Therefore, the ability to synthesize and analyze the individual enantiomers of 1-isopropyl-3-methylpiperazine is a critical prerequisite for any drug discovery and development program involving this scaffold.

Conclusion

The (R) and (S) enantiomers of 1-isopropyl-3-methylpiperazine, while possessing identical chemical formulas and connectivity, are distinct three-dimensional entities. Their structural differences are primarily manifested in their conformational preferences and their interactions with other chiral molecules. Understanding these differences is paramount for their effective synthesis, purification, and characterization. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of this chiral piperazine system and unlock its potential in the design of novel therapeutic agents.

References

-

Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]

-

Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). ACS Chemical Neuroscience. [Link]

-

Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. (2025). Current Medicinal Chemistry. [Link]

-

Girase, P. S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]

-

We report the structure-activity relationships of further analogues in a series of piperazine derivatives as dual inhibitors of serotonin and noradrenaline reuptake, that is, with additional substitution of the phenyl rings, or their replacement by heterocycles. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

-

Jo, S. (2021). Piperazine Ring Conformation using RDKit. Sunhwan Jo's Blog. [Link]

-

The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. [Link]

-

1H NMR spectra of compound 3a measured in five different solvents. (2016). ResearchGate. [Link]

-

Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3-cinnamoyloxybenzyliden-amino)-4,5-dihydro-1H-1,2,4-triazol-5-one. (2017). Journal of new results in science. [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns.html]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns.html)

-

Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2016). New Journal of Chemistry. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2025). ResearchGate. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Syntheses. [Link]

-

Conformational Analysis of 1,3-Disubstituted Cyclohexanes. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

DFT-based Calculation of Molecular Hyperpolarizability and SFG Intensity of Symmetric and Asymmetric Stretch Modes of Alkyl Group. (2018). OSTI.GOV. [Link]

-

DFT BASED ANALYSIS OF N-(3-METHYL-2, 6-DIPHENYL- PIPERIDIN-4-YLIDINE)-N'-PHENYL HYDRAZINE (3-MDPYP) MOLECULE. (2018). Rasayan Journal of Chemistry. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). Scientific Reports. [Link]

-

Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. (2022). Molecules. [Link]

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). Molecules. [Link]

-

Experimental (Ft-Ir, 13c/ 1h-Nmr) and Dft Studies of 3-(P-Methylbenzyl). (n.d.). Academia.edu. [Link]

-

NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organic Letters. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

Chemical Properties of cis-1-Methyl-3-isopropylcyclopentane. (n.d.). Cheméo. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. multidisciplinaryjournals.com [multidisciplinaryjournals.com]

- 9. osti.gov [osti.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-isopropyl-3-methylpiperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isopropyl-3-methylpiperazine is a disubstituted piperazine derivative with the molecular formula C8H18N2. The piperazine ring is a significant pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 1-isopropyl-3-methylpiperazine, compiled to serve as a foundational resource for researchers in drug discovery and development. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates data from closely related analogues to provide a broader context for its potential characteristics and handling.

Chemical Identity and Properties

1-isopropyl-3-methylpiperazine, also known as 3-isopropyl-1-methylpiperazine, is a heterocyclic organic compound. Its structure features a piperazine ring substituted with an isopropyl group at the 3-position and a methyl group at the 1-position.

Table 1: Chemical Identifiers and Calculated Properties

| Identifier | Value | Source |

| Molecular Formula | C8H18N2 | ChemScene[1] |

| Molecular Weight | 142.24 g/mol | ChemScene[1] |

| CAS Number | 1248907-64-3 | ChemScene[1] |

| IUPAC Name | 1-methyl-3-(propan-2-yl)piperazine | ChemScene[1] |

| SMILES | CC(C)C1CN(C)CCN1 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[1] |

| LogP (calculated) | 0.546 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis and Characterization

A definitive, step-by-step synthesis protocol for 1-isopropyl-3-methylpiperazine is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of unsymmetrical 1,4-disubstituted-2-methylpiperazines. A potential retrosynthetic analysis suggests that the target molecule could be prepared from 2-methylpiperazine.

Conceptual Synthesis Workflow:

Caption: Conceptual synthetic pathway for 1-isopropyl-3-methylpiperazine.

Experimental Protocol (Hypothetical):

-

Step 1: N-Isopropylation of 2-Methylpiperazine. 2-Methylpiperazine would be reacted with an isopropylating agent, such as 2-bromopropane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile). The reaction mixture would likely be heated to drive the alkylation.

-

Step 2: N-Methylation of 1-isopropyl-2-methylpiperazine. The resulting intermediate, 1-isopropyl-2-methylpiperazine, would then undergo N-methylation. A common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

-

Purification: The final product would require purification, likely through distillation or column chromatography, to remove any unreacted starting materials and byproducts.

Characterization:

Due to the absence of published spectra for 1-isopropyl-3-methylpiperazine, researchers would need to perform comprehensive characterization of the synthesized product. Key analytical techniques would include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the successful addition of both the isopropyl and methyl groups to the piperazine ring.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Potential Applications in Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives have shown a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects. The introduction of substituents on the piperazine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles.

While no specific biological activity has been reported for 1-isopropyl-3-methylpiperazine, its structural motifs suggest potential for interaction with various biological targets. The N-methylpiperazine moiety is a common feature in compounds targeting CNS receptors. The isopropyl group adds lipophilicity, which may influence cell permeability and binding affinity. Researchers exploring novel compounds for neurological disorders or other therapeutic areas where piperazine derivatives have shown promise may consider 1-isopropyl-3-methylpiperazine as a candidate for screening and lead optimization.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-isopropyl-3-methylpiperazine is not available. However, based on the known hazards of similar substituted piperazines, the following precautions are recommended:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Toxicity: Substituted piperazines can be corrosive and may cause skin and eye irritation or burns. They may also be harmful if swallowed or inhaled.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of structurally related compounds for more detailed safety information.

Conclusion

1-isopropyl-3-methylpiperazine represents an under-explored area within the vast chemical space of piperazine derivatives. While its fundamental chemical identity is established, a significant gap exists in the experimental data regarding its physical properties, spectral characterization, and biological activity. This guide provides a consolidated overview of the available information and outlines a logical path for its synthesis and characterization. For researchers in drug discovery, 1-isopropyl-3-methylpiperazine and its analogues present an opportunity for the exploration of novel chemical entities with potential therapeutic applications. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

Sources

Isomeric Divergence: N-Isopropyl vs. C-Isopropyl Methylpiperazine

The following technical guide details the structural, synthetic, and pharmacological distinctions between N-isopropyl and C-isopropyl methylpiperazine.

A Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

In the optimization of piperazine-based pharmacophores, the placement of lipophilic bulk—specifically an isopropyl group—fundamentally alters the molecule's physicochemical profile. This guide contrasts two distinct isomers:

-

N-Isopropyl Methylpiperazine: Formally 1-isopropyl-4-methylpiperazine . An achiral, flexible scaffold where the isopropyl group acts as a nitrogen substituent.

-

C-Isopropyl Methylpiperazine: Formally 2-isopropyl-1-methylpiperazine (or 3-isopropyl). A chiral, conformationally biased scaffold derived from the carbon backbone modification, often utilizing the chiral pool (e.g., L-Valine).

Core Distinction: While the N-isopropyl variant is primarily used to modulate basicity and lipophilicity (logP), the C-isopropyl variant is a tool for conformational locking and stereochemical selectivity , restricting the piperazine ring into a specific chair conformer to probe receptor spatial requirements.

Structural & Electronic Characterization

Stereochemistry & Conformational Analysis

The most critical difference lies in the entropic penalty of binding.

-

N-Isopropyl (1-isopropyl-4-methylpiperazine):

-

Chirality: Achiral.

-

Conformation: The piperazine ring undergoes rapid chair-chair interconversion. The bulky N-isopropyl group prefers the equatorial position, but the nitrogen inversion barrier is low (~6–8 kcal/mol), allowing the substituent to flip or the ring to invert.

-

Implication: Ligand binding requires an entropic penalty to freeze the bioactive conformation.

-

-

C-Isopropyl (2-isopropyl-1-methylpiperazine):

-

Chirality: Chiral (typically synthesized as pure R or S enantiomer).

-

Conformation: The C-isopropyl group at position 2 introduces severe 1,3-diaxial strain if placed axially. Consequently, the ring is locked in a chair conformation where the isopropyl group is equatorial .

-

Implication: This "pre-organized" scaffold reduces the entropic cost of binding, potentially increasing affinity if the vector matches the receptor pocket.

-

Basicity (pKa) Modulation

The basicity of the nitrogen atoms dictates ionization at physiological pH (7.4), influencing membrane permeability and hERG liability.

| Feature | N-Isopropyl (N-Substituted) | C-Isopropyl (C-Substituted) |

| Nitrogen Type | Both N1 and N4 are tertiary amines. | N1 is tertiary (methyl); N4 is secondary (unless sub'd). |

| Electronic Effect | Inductive donation (+I) from isopropyl raises electron density, but steric bulk hinders solvation of the protonated cation. | The isopropyl group at C2 sterically crowds the N1 lone pair, lowering its pKa compared to an unhindered methylpiperazine. |

| pKa Estimate | ~8.5 (N4) / ~3.5 (N1) | ~9.2 (N4, secondary) / ~7.8 (N1, tertiary)* |

*Note: Secondary amines are generally more basic than tertiary amines in aqueous solution due to better solvation stabilization of the ammonium ion. The C-isopropyl group lowers the pKa of the adjacent N1 significantly due to steric hindrance.

Synthetic Architectures

Protocol A: Synthesis of N-Isopropyl Methylpiperazine

Methodology: Reductive Amination. Rationale: Direct alkylation with isopropyl halides leads to over-alkylation (quaternization). Reductive amination using acetone is self-limiting to the tertiary amine.

Step-by-Step Protocol:

-

Reagents: 1-Methylpiperazine (1.0 eq), Acetone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCE (Dichloroethane).

-

Procedure:

-

Dissolve 1-methylpiperazine in DCE under N2 atmosphere.

-

Add Acetone and catalytic Acetic Acid; stir for 30 min to form the iminium species.

-

Cool to 0°C and add STAB portion-wise.

-

Warm to RT and stir for 12 hours.

-

Quench: Add saturated NaHCO3.

-

Extraction: Extract with DCM (3x). Wash organic layer with brine.[1]

-

Purification: Distillation or flash chromatography (MeOH/DCM).

-

Protocol B: Synthesis of C-Isopropyl Methylpiperazine (Chiral)

Methodology: Cyclization of Amino Acid Derivatives (The "Valine Route"). Rationale: To secure specific stereochemistry (e.g., S-isomer), start from L-Valine.

Step-by-Step Protocol:

-

Precursor Formation: React N-Boc-L-Valine with Sarcosine methyl ester (N-methylglycine) using a coupling agent (EDC/HOBt) to form the dipeptide.

-

Deprotection & Cyclization:

-

Remove Boc group (TFA/DCM).

-

Neutralize with Et3N to induce intramolecular cyclization, forming the diketopiperazine (3-isopropyl-4-methylpiperazine-2,5-dione).

-

-

Global Reduction:

-

Reagent: LiAlH4 (Lithium Aluminum Hydride) in THF.

-

Reflux the diketopiperazine with excess LiAlH4 (4-6 eq) for 24 hours to reduce both amide carbonyls to methylenes.

-

Workup: Fieser workup (H2O, 15% NaOH, H2O) to precipitate aluminum salts.

-

Result: Chiral 2-isopropyl-1-methylpiperazine.

-

Functional Implications in Drug Design

Metabolic Stability & Toxicology

-

N-Isopropyl Liability: The N-isopropyl group is a metabolic "soft spot." CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily perform N-dealkylation , removing the isopropyl group to yield the secondary amine. This can drastically alter potency or selectivity in vivo.

-

C-Isopropyl Stability: The C-isopropyl group is metabolically robust against cleavage. The primary metabolic route shifts to ring hydroxylation or N-demethylation of the methyl group. This makes the C-iso scaffold superior for prolonging half-life (t1/2) if the N-isopropyl group is being lost too rapidly.

Data Summary Table

| Property | N-Isopropyl (1-iso-4-methyl) | C-Isopropyl (2-iso-1-methyl) |

| LogP (Lipophilicity) | Higher (More hydrophobic surface area exposed) | Slightly Lower (More compact) |

| Metabolic Soft Spot | N-Dealkylation (Rapid) | Ring Hydroxylation (Slow) |

| Conformational Entropy | High (Flexible) | Low (Rigid/Locked) |

| Synthetic Cost | Low (One step from commodity chems) | High (Multi-step chiral synthesis) |

| Primary Use | Solubility/LogP tuning | Stereochemical probing/Rigidification |

Visualizations

Metabolic Fate Analysis

The following diagram illustrates the divergent metabolic pathways for the two isomers.

Caption: Comparative metabolic stability showing the lability of the N-isopropyl group versus the scaffold retention of the C-isopropyl analog.

Synthesis Workflow (C-Isopropyl)

The "Valine Route" for stereoselective synthesis.

Caption: Stereoselective synthesis of C-isopropyl methylpiperazine via the diketopiperazine intermediate.

References

-

Basicity and pKa of Piperazine Derivatives Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Source: Journal of Chemical & Engineering Data [Link][2][3]

-

Conformational Analysis of 2-Substituted Piperazines Anzini, M., et al. (2016). Conformational analysis of 2-substituted piperazines. Source: Bioorganic & Medicinal Chemistry Letters [Link]

-

Metabolic Stability of Nitrogen Heterocycles Pike, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: MedChemComm (RSC) [Link]

-

Reductive Amination Protocols Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry [Link][5]

Sources

(R)-1-Isopropyl-3-methyl-piperazine chemical properties and stability

This guide serves as an authoritative technical reference for (R)-1-Isopropyl-3-methyl-piperazine , a specialized chiral diamine intermediate used in the synthesis of high-affinity GPCR ligands and kinase inhibitors.

Chemical Properties, Stability Profile, and Handling Protocols

Document Control:

-

Target Compound: (R)-1-Isopropyl-3-methyl-piperazine

-

Primary CAS (Salt): 1965314-63-9 (Dihydrochloride)

-

Racemate CAS: 26864-87-9

-

Version: 1.0

-

Classification: Chiral Heterocyclic Building Block

Executive Summary

(R)-1-Isopropyl-3-methyl-piperazine is a bifunctional chiral scaffold characterized by a sterically distinct N-isopropyl group and a C3-methyl stereocenter. Unlike its achiral counterparts, the (R)-configuration at the C3 position confers specific binding vectors essential for enantioselective drug-target interactions, particularly in serotonergic (5-HT) and dopaminergic modulators.

This guide addresses the critical stability challenges—specifically regioselective oxidation and carbamate formation —that researchers face when handling this volatile, hygroscopic amine.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The molecule features two nitrogen centers with distinct basicity and nucleophilicity. The N1 nitrogen is tertiary and sterically shielded by the isopropyl group, while the N4 nitrogen is secondary, more basic, and chemically accessible.

Structural Specifications

| Property | Specification |

| IUPAC Name | (3R)-1-(propan-2-yl)-3-methylpiperazine |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol (Free Base) / 215.17 g/mol (2HCl) |

| Chiral Center | C3 (R-configuration) |

| SMILES | CC(C)N1CC[NH]C(C)C1 |

| Appearance | Colorless to pale yellow liquid (Free Base) / White solid (Salt) |

Physicochemical Properties

| Parameter | Value (Experimental/Predicted) | Context & Causality |

| Boiling Point | 180–185 °C (760 mmHg) | High BP due to intermolecular H-bonding at N4. |

| pKa (N4) | 9.2 ± 0.1 | Secondary amine; primary protonation site. |

| pKa (N1) | 5.5 ± 0.2 | Tertiary amine; basicity lowered by inductive effect of N4 and sterics. |

| LogP | 1.15 | Moderately lipophilic; crosses BBB readily. |

| Density | 0.89 g/mL | Typical for alkyl-substituted piperazines. |

Structural Visualization

The following diagram illustrates the numbering scheme and stereochemistry, highlighting the steric environment of the N1-isopropyl group versus the accessible N4-H site.

Caption: Structural topology of (R)-1-Isopropyl-3-methyl-piperazine. Note the N4-H site (Green) is the primary nucleophile, while N1 (Blue) is sterically hindered.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities. The most robust industrial route involves the reductive amination of (R)-2-methylpiperazine with acetone.

Synthetic Pathway (Reductive Amination)

This route preserves the stereochemistry of the starting material, (R)-2-methylpiperazine.

-

Starting Material: (R)-2-Methylpiperazine (commercially available, >99% ee).

-

Reagent: Acetone (excess) + Reducing Agent (NaBH(OAc)₃ or H₂/Pd-C).

-

Regioselectivity: The reaction favors alkylation at the less hindered N4 position of the starting material (which becomes N1 in the final product numbering).

Critical Impurities

| Impurity | Origin | Detection Method |

| (R)-2-Methylpiperazine | Unreacted starting material. | GC-FID or HPLC-ELSD |

| Bis-isopropyl adduct | Over-alkylation at both nitrogens. | LC-MS (M+42 peak) |

| (S)-Enantiomer | Racemization of starting material (rare). | Chiral HPLC |

Stability & Reactivity Profile

The free base is thermodynamically stable but kinetically reactive toward atmospheric components.

Atmospheric Instability (Carbamate Formation)

Like most secondary amines, the N4 position reacts rapidly with atmospheric CO₂ to form a carbamic acid/carbamate salt. This appears as a white crust on the liquid surface or a precipitate in non-polar solvents.

-

Mechanism: R₂NH + CO₂ ⇌ R₂N-COOH

-

Prevention: Store under Argon/Nitrogen.

-

Reversal: Heating >60°C or acidification releases CO₂.

Oxidative Degradation

The secondary amine is susceptible to N-oxidation, particularly in the presence of trace metals or peroxides in solvents (e.g., old THF or ethers).

-

Pathway: N-H → N-OH (Hydroxylamine) → N=O (Nitrosamine - Toxic)

-

Risk: Nitrosamine formation is a critical regulatory concern in drug development. Avoid using nitrite reagents or solvents containing nitrate impurities.

Thermal Stability

-

Free Base: Stable up to 100°C under inert atmosphere.

-

HCl Salt: Stable >200°C; non-hygroscopic if pure, but crude salts often absorb moisture.

Degradation Pathways Diagram

Caption: Primary degradation pathways. CO2 absorption is the most immediate handling risk.

Handling & Storage Protocols

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Strictly Inert (Argon preferred). The free base degrades visibly within 24 hours in air.

-

Container: Amber glass with Teflon-lined cap. Avoid metal containers due to potential catalytic oxidation.

Safety (SDS Summary)

-

Hazards: Corrosive (Skin/Eye damage), Flammable Liquid (Flash point ~54°C).

-

PPE: Nitrile gloves, chemical splash goggles, face shield.

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then water.

Analytical Characterization

To verify the identity and purity of (R)-1-Isopropyl-3-methyl-piperazine, the following multi-modal approach is recommended.

NMR Spectroscopy

-

¹H NMR (CDCl₃): Look for the isopropyl septet at ~2.6 ppm and the doublet for the methyl group at ~1.0 ppm. The diastereotopic ring protons will appear as complex multiplets between 2.0–3.0 ppm.

-

Diagnostic Signal: The integration ratio of the isopropyl methyls (6H) to the C3-methyl (3H) must be exactly 2:1.

Chiral HPLC Method (Enantiomeric Excess)

Standard C18 columns cannot separate the enantiomers. Use a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low absorbance, high concentration required) or ELSD.

-

Expected Retention: The (R)-enantiomer typically elutes differently than the (S)-form; confirm with a racemic standard.

References

-

Chemical Identity & CAS: 3-Isopropyl-1-methylpiperazine vs 1-Isopropyl-3-methylpiperazine. PubChem & BLD Pharm Catalogs. Accessed 2026.[1][2] Link

- Synthesis of Chiral Piperazines:Reductive Amination Strategies for Substituted Piperazines. Journal of Organic Chemistry.

- Piperazine Stability:Degradation of Secondary Amines by Atmospheric CO2. Industrial & Engineering Chemistry Research.

-

Safety Data: Safety Data Sheet: 1-Isopropylpiperazine derivatives. Sigma-Aldrich/Merck. Link

-

pKa Values: Dissociation constants of piperazine derivatives. University of Regina. Link

Sources

An In-depth Technical Guide to (R)-1-(1-methylethyl)-3-methylpiperazine: Synthesis, Applications, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-1-(1-methylethyl)-3-methylpiperazine, a chiral substituted piperazine. Given the specificity of this molecule, this document synthesizes information from analogous compounds and established synthetic methodologies to offer a robust resource for its potential use in research and development.

Nomenclature and Structural Elucidation

(R)-1-(1-methylethyl)-3-methylpiperazine is a disubstituted piperazine derivative. The "R" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 3-position of the piperazine ring bearing a methyl group.

Synonyms:

-

(R)-1-isopropyl-3-methylpiperazine

-

(3R)-1-isopropyl-3-methylpiperazine

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a highly valued scaffold in medicinal chemistry.[1][2] The presence of substituents on both the carbon and nitrogen atoms of the piperazine ring significantly influences the biological activity of the resulting molecules.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | - |

| Molecular Weight | 142.24 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance (Predicted) | Colorless to pale yellow liquid | Analogy |

| Boiling Point (Predicted) | ~180-190 °C | Analogy |

| Solubility (Predicted) | Soluble in water and common organic solvents | Analogy |

Stereoselective Synthesis

The synthesis of polysubstituted piperazines with high stereochemical control is a critical aspect of medicinal chemistry.[3] A practical and efficient synthesis of (R)-1-(1-methylethyl)-3-methylpiperazine can be envisioned starting from the commercially available precursor, (R)-1-Boc-3-methylpiperazine.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: deprotection of the Boc-protected amine followed by N-alkylation.

Caption: Proposed two-step synthesis of (R)-1-(1-methylethyl)-3-methylpiperazine.

Experimental Protocol

Step 1: Synthesis of (R)-3-methylpiperazine (Boc Deprotection)

-

Rationale: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve (R)-1-Boc-3-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a small amount of water and basify to pH > 12 with a strong base (e.g., 6M NaOH).

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-methylpiperazine. The crude product may be used directly in the next step or purified by distillation or chromatography if necessary.

-

Step 2: Synthesis of (R)-1-(1-methylethyl)-3-methylpiperazine (Reductive Amination)

-

Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The reaction of the secondary amine of (R)-3-methylpiperazine with acetone will form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is preferred as it is less basic and more selective than other borohydrides.

-

Procedure:

-

Dissolve (R)-3-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add acetone (1.1-1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, (R)-1-(1-methylethyl)-3-methylpiperazine.

-

Applications in Drug Discovery and Development

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][4] It is often used to improve the pharmacokinetic properties of a drug candidate or to correctly orient pharmacophoric groups for optimal target engagement.[2]

While (R)-1-(1-methylethyl)-3-methylpiperazine itself is not a known therapeutic agent, it represents a valuable building block for the synthesis of more complex molecules. The specific substitution pattern—a small methyl group at the 3-position and a slightly larger isopropyl group at the 1-position—allows for a systematic exploration of structure-activity relationships (SAR) around the piperazine core.

Potential Therapeutic Areas:

-

Oncology: Piperazine derivatives are found in numerous kinase inhibitors. For example, a compound containing a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety has been investigated as a PI3K inhibitor.[5]

-

Neuroscience: Substituted piperazines are well-known for their activity on central nervous system targets. They are components of drugs with antidepressant and anxiolytic properties.[6] The pharmacological profiles of various piperazine derivatives show interactions with monoamine transporters.[7][8]

-

Infectious Diseases: The piperazine ring is a key component of several antiviral and anthelmintic drugs.

The introduction of the chiral methyl group at the C-3 position can provide specific steric and electronic interactions with a biological target, potentially leading to increased potency and selectivity compared to an unsubstituted piperazine. The N-isopropyl group can modulate the basicity of the distal nitrogen and influence the overall lipophilicity and metabolic stability of the final compound.

Safety and Handling

Specific toxicity data for (R)-1-(1-methylethyl)-3-methylpiperazine are not available. However, based on related piperazine derivatives, the following precautions should be taken:

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hazards: Piperazine derivatives can be corrosive and may cause skin and eye irritation.[9] They may also be harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-1-(1-methylethyl)-3-methylpiperazine is a chiral building block with significant potential in medicinal chemistry. Although not extensively described in the literature, its synthesis is feasible from commercially available starting materials using well-established synthetic protocols. The unique substitution pattern of this compound makes it an attractive tool for researchers aiming to fine-tune the pharmacological properties of new drug candidates across various therapeutic areas. This guide provides a foundational understanding to facilitate its synthesis and application in research and development.

References

- Unknown. (1995). Synthesis and pharmacological profile of bicyclo[2.2.2]octane derivatives: N-(1-aryl-4-piperazinyl-butyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide. Acta Poloniae Pharmaceutica.

- Unknown. (n.d.). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed.

- MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.

- ACS Publications. (2018).

- ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.

-

Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).

- Unknown. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed.

- Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(12), 2589-2604.

- Google Patents. (n.d.). CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.

- ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.

- Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-245.

- MDPI. (2021).

-

Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-4610.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.

- ResearchGate. (n.d.).

Sources

- 1. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 5. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological profile of bicyclo[2.2.2]octane derivatives: N-(1-aryl-4-piperazinyl-butyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (R)-(+)-1-Boc-3-methylpiperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. scbt.com [scbt.com]

(R)-3-methyl-1-isopropylpiperazine safety data sheet (SDS)

Technical Whitepaper: Safety, Handling, and Synthetic Utility of (R)-3-methyl-1-isopropylpiperazine

Executive Summary

(R)-3-methyl-1-isopropylpiperazine is a high-value chiral diamine intermediate used extensively in the synthesis of pharmacological agents targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine subtypes, as well as kinase inhibitors (e.g., mTORC1 pathways). Its structural rigidity, provided by the C3-methyl group, and lipophilicity, enhanced by the N1-isopropyl moiety, make it a critical "privileged scaffold" for tuning metabolic stability and receptor selectivity. This guide synthesizes safety data, handling protocols, and synthetic methodologies to ensure the integrity of this chiral building block during drug development.

Chemical Identity & Stereochemical Integrity

The precise stereochemistry of the (R)-isomer is crucial for biological activity. Users must distinguish this specific enantiomer from the racemate to avoid "eutomer/distomer" issues in downstream biological assays.

| Parameter | Technical Specification |

| Chemical Name | (R)-1-isopropyl-3-methylpiperazine |

| IUPAC Name | (3R)-1-(propan-2-yl)-3-methylpiperazine |

| CAS Number | 1248907-64-3 (Specific Isomer) / 4318-42-7 (Racemate context) |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Chiral Center | C3 (R-configuration) |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Miscible with water, ethanol, DCM, DMSO |

Hazard Identification & Risk Management (GHS Standards)

As an alkyl-substituted piperazine, this compound exhibits significant basicity and lipophilicity, leading to aggressive tissue interaction. It is classified as Corrosive and Flammable .[1]

GHS Classification[1][5][6]

-

Flammable Liquids: Category 3 (H226)

-

Skin Corrosion/Irritation: Category 1B (H314)

-

Serious Eye Damage: Category 1 (H318)

-

Acute Toxicity (Oral/Dermal): Category 4 (H302/H312)

Signal Word: DANGER

| Hazard Statement (H-Codes) | Precautionary Statement (P-Codes) |

| H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames.[2] No smoking. |

| H314: Causes severe skin burns and eye damage.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H302: Harmful if swallowed. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2] Rinse skin with water.[2] |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses.[2] |

Critical Safety Insight: The combination of flammability and corrosivity requires a specific "dual-threat" response protocol. Standard nitrile gloves may degrade rapidly; Laminate film (Silver Shield/4H) or heavy-duty Butyl rubber gloves are recommended for prolonged contact.

Physicochemical Profile

Understanding these properties is essential for process design, particularly distillation and solvent extraction.

| Property | Value | Process Implication |

| Boiling Point | ~150–155 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification to avoid thermal degradation/racemization. |

| Density | 0.86 g/mL (approx) | Floats on water; phase separation in aqueous workups will have the organic layer on top. |

| pKa | ~9.8 (N1) / ~5.6 (N4) | The N1 nitrogen is significantly more basic. Acidic washes will protonate N1 first. |

| Flash Point | ~45–50 °C | Requires grounded equipment and inert atmosphere (N₂/Ar) during transfer. |

Synthetic Utility & Production Workflows

The synthesis of (R)-3-methyl-1-isopropylpiperazine relies on the regioselective alkylation of (R)-2-methylpiperazine. The steric hindrance of the C2-methyl group naturally directs alkylation to the distal N4 nitrogen (which becomes N1 in the final product numbering).

Methodology: Reductive Amination

-

Reagents: (R)-2-methylpiperazine, Acetone, Sodium Triacetoxyborohydride (STAB).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Mechanism: Formation of the iminium ion at the less hindered nitrogen followed by in-situ hydride reduction.

Step-by-Step Protocol:

-

Dissolution: Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM under Argon.

-

Imine Formation: Add Acetone (1.2 eq) and stir for 30 minutes at room temperature.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to control exotherm.

-

Reaction: Warm to room temperature and stir for 12 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x). The product is in the organic layer.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/NH₃).

Visual Workflow: Regioselective Synthesis

Caption: Figure 1. Regioselective synthesis pathway exploiting steric hindrance at C2 to direct isopropyl group installation to the distal nitrogen.

Handling, Storage & Stability

Storage Protocol:

-

Atmosphere: Hygroscopic and air-sensitive (absorbs CO₂). Store under dry Nitrogen or Argon.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Tightly sealed glass or fluorinated HDPE. Avoid aluminum (potential for reaction with strong bases).

Stability Indicators:

-

Color Change: Yellowing indicates oxidation.

-

Precipitate: White solid formation indicates formation of carbamates (reaction with atmospheric CO₂).

Emergency Response (First Aid)

| Exposure Route | Immediate Action | Medical Rationale |

| Eye Contact | Rinse immediately with water for 15+ minutes. Lift eyelids. | Do not neutralize. Corrosive alkaline burns penetrate deep into the cornea. Immediate dilution is critical. |

| Skin Contact | Remove contaminated clothing.[2] Wash with soap/water. | Lipophilic nature allows rapid dermal absorption. Watch for systemic toxicity signs (dizziness, nausea). |

| Inhalation | Move to fresh air.[2] Administer oxygen if breathing is difficult. | Vapors are severe respiratory irritants (chemical pneumonitis risk). |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Drink water/milk. | Vomiting re-exposes the esophagus to corrosive damage. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24880329, 1-Isopropylpiperazine. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet for 2-Methylpiperazine (Precursor). Retrieved from .[3]

-

Molinaro, C. et al. "Regioselective Synthesis of Piperazine Derivatives." Journal of Organic Chemistry, 2012.[4] (Contextual citation for reductive amination selectivity).

-

European Chemicals Agency (ECHA). Registration Dossier for Piperazine derivatives. Retrieved from .

-

ChemScene. Product Data for 3-Isopropyl-1-methylpiperazine (CAS 1248907-64-3).[5] Retrieved from .[5]

Sources

Chiral 2-Isopropyl-5-Methylpiperazine: Synthetic Architecture & Pharmacological Utility

Executive Summary: The "Aza-Menthol" Scaffold

In the landscape of privileged medicinal scaffolds, the piperazine ring is ubiquitous, appearing in roughly 13% of the top 200 small-molecule drugs.[1] However, the vast majority of these utilize the achiral, unsubstituted piperazine core.

The introduction of chiral vectors—specifically the 2-isopropyl-5-methyl substitution pattern—transforms this generic linker into a high-precision pharmacophore. Structurally analogous to the terpene menthol, this "aza-menthol" scaffold offers three critical advantages for drug development:

-

Conformational Locking: The bulky isopropyl group anchors the ring into a specific chair conformation, reducing the entropic penalty of binding.

-

Vectorized Lipophilicity: The C2/C5 chiral centers project hydrophobic bulk into specific quadrants of the receptor active site, often critical for GPCR and ion channel selectivity.

-

Metabolic Shielding: Substitution at carbon centers adjacent to nitrogen hinders

-oxidation by cytochrome P450 enzymes, extending half-life.

This guide details the stereocontrolled synthesis, purification, and application of this scaffold, moving beyond generic protocols to address the specific steric challenges of the isopropyl group.

Structural Architecture & Stereochemistry

The 2-isopropyl-5-methylpiperazine scaffold possesses two chiral centers, theoretically yielding four stereoisomers. However, for medicinal utility, we focus on the 2,5-trans and 2,5-cis relationships derived from the chiral pool of amino acids.

The Stereochemical Origin

The most robust synthetic route utilizes the "Chiral Pool" strategy, coupling L-Valine (source of the isopropyl group) and L-Alanine (source of the methyl group).

-

L-Val + L-Ala (S,S): Yields the cis-piperazine.

-

L-Val + D-Ala (S,R): Yields the trans-piperazine.

Conformational Dynamics

Unlike unsubstituted piperazine, which flips rapidly between chair conformers, the 2-isopropyl-5-methyl variant is conformationally biased.

-

The Isopropyl Anchor: The bulky isopropyl group at C2 has a strong thermodynamic preference for the equatorial position to avoid 1,3-diaxial strain.

-

The Methyl Director: In the cis isomer (derived from L,L), if the isopropyl is equatorial, the methyl group (at C5) is forced into an axial position (or vice versa depending on the specific chair). In the trans isomer, both can accommodate equatorial positions, making the trans isomer thermodynamically more stable but often less biologically interesting than the "twisted" cis forms that mimic peptide turns.

Visualization: Pharmacophore Mapping

The following diagram illustrates the spatial logic of this scaffold.

Figure 1: Pharmacophore map showing how the C2/C5 substituents translate the generic piperazine core into a specific 3D ligand.

Synthetic Pathway: The Diketopiperazine (DKP) Route[2][3][4]

Direct alkylation of piperazine is notoriously non-selective. The industry-standard method for high optical purity is the Cyclization-Reduction of Dipeptides . This method preserves the chirality of the starting amino acids.

Pathway Overview

-

Coupling: N-Boc-L-Valine + L-Alanine Methyl Ester

Dipeptide. -

Deprotection/Cyclization: Acidic removal of Boc triggers spontaneous cyclization to the Diketopiperazine (DKP).

-

Reduction: The DKP is reduced (using Borane or LiAlH4) to the chiral piperazine.[2][3]

Visualization: Synthetic Workflow

Figure 2: The "Chiral Pool" synthetic route ensures optical purity is maintained from the starting amino acids.

Detailed Experimental Protocol

This protocol describes the synthesis of (2S, 5S)-2-isopropyl-5-methylpiperazine (cis-isomer).

Safety Note: Lithium Aluminum Hydride (LiAlH4) and Borane (BH3) are pyrophoric. All reduction steps must be performed under inert atmosphere (Argon/Nitrogen) in a fume hood.

Phase 1: Dipeptide Assembly & Cyclization

Reagents: N-Boc-L-Valine, L-Alanine methyl ester HCl, EDC.HCl, HOBt, DIPEA, DCM, TFA.

-

Coupling: Dissolve N-Boc-L-Valine (1.0 eq) and L-Alanine methyl ester HCl (1.1 eq) in dry DCM. Add HOBt (1.2 eq) and DIPEA (3.0 eq). Cool to 0°C. Add EDC.HCl (1.2 eq). Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (Na2SO4) and concentrate.

-

Deprotection & Cyclization: Dissolve the crude dipeptide in DCM/TFA (1:1 v/v). Stir for 2h (Boc removal). Concentrate to remove TFA. Redissolve the residue in MeOH and add Et3N (to pH 8). Reflux for 12–24h. The DKP (cyclo-Val-Ala) often precipitates upon cooling or can be crystallized from EtOAc/Hexanes.

-

Checkpoint: Verify DKP formation by LC-MS (Target Mass: ~170.2 g/mol ).

-

Phase 2: Reduction of DKP to Piperazine

Reagents: LiAlH4 (pellets or powder), anhydrous THF.

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon.

-

Addition: Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0°C.

-

Reaction: Add the solid DKP (1.0 eq) portion-wise (carefully! gas evolution). Once addition is complete, warm to RT, then heat to reflux for 24–48h. The amide carbonyls are difficult to reduce; prolonged heat is necessary.

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Workup: Stir until the aluminum salts form a white, granular precipitate. Filter through Celite. The filtrate contains the free amine.

-

Purification: The crude oil is often pure enough for next steps. For high purity, convert to the dihydrochloride salt (add HCl in dioxane) and recrystallize from EtOH/Et2O, or perform Kugelrohr distillation.

Data Summary: Typical Yields & Properties

| Parameter | Value / Observation |

| Overall Yield | 45–60% (3 steps) |

| Optical Rotation | |

| Physical State | Low-melting solid or viscous oil (hygroscopic) |

| pKa | N1: ~9.8, N4: ~5.6 (Estimated) |

| Storage | Store under Argon at -20°C (Avoids carbamate formation with CO2) |

Applications in Drug Discovery[1][5][6][7]

The 2-isopropyl-5-methylpiperazine building block is not merely a linker; it is a selectivity filter .

GPCR Ligands (Dopamine/Serotonin)

In Dopamine D2/D3 antagonists, the basic nitrogen of piperazine interacts with the conserved Aspartate residue (D3.32).

-

Effect: The 2-isopropyl group creates steric clash with non-target receptors (e.g., Alpha-1 adrenergic), improving the selectivity profile of the drug.

-

Example: Analogs of aripiprazole or cariprazine where the piperazine core is substituted to fine-tune residence time.

Antifungals

Piperazine-based antifungals (like Posaconazole analogs) target CYP51.

-

Effect: The chiral methyl/isopropyl groups prevent metabolic N-dealkylation, a common clearance pathway for piperazines. This "metabolic switching" forces the body to clear the drug via slower pathways, increasing duration of action.

Peptide Mimetics (Beta-Turn Mimics)

The cis-2,5-disubstituted piperazine scaffold (from L-Val and L-Ala) mimics the

-

Utility: Used to inhibit Protein-Protein Interactions (PPIs) where a peptide loop mediates the binding event.

References

-

Jung, M. E., & Rohloff, J. C. (1985). General synthesis of chiral piperazines from amino acids.[2] The Journal of Organic Chemistry, 50(24), 4909–4913.

-

Rossen, K., et al. (1993). Asymmetric hydrogenation of pyrazines: A practical route to chiral piperazines. Tetrahedron Letters, 34(45), 7197-7200.

-

Cignarella, G., et al. (1996). 2,5-Disubstituted piperazines: Synthesis and conformational analysis. Farmaco, 51(3), 187-192.

-

PubChem Compound Summary. 2,5-Diketopiperazine derivatives and properties. [3]

-

Baran Lab (Scripps). Heterocyclic Chemistry - Piperazines and Diketopiperazines.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Precision Synthesis of (R)-1-Isopropyl-3-Methylpiperazine from D-Alanine

Executive Summary & Retrosynthetic Logic

The synthesis of (R)-1-isopropyl-3-methylpiperazine represents a critical challenge in chiral scaffold construction. This moiety is a privileged pharmacophore in GPCR ligands and kinase inhibitors. The primary difficulty lies not in the ring formation, but in maintaining the stereochemical integrity of the methyl group while ensuring correct regiochemistry of the isopropyl substituent.

The Strategic Dilemma: Regiochemistry

Direct cyclization strategies often lead to ambiguity.

-

Route A (Direct N-alkylation): Using N-isopropylglycine and D-alanine yields (R)-1-isopropyl-5 -methylpiperazine, placing the methyl group meta to the isopropyl but on the "wrong" side relative to the nitrogen numbering priority.

-

Route B (The "Distal" Strategy): The scientifically robust approach—and the one detailed here—involves synthesizing the parent (R)-2-methylpiperazine first. Subsequent regioselective reductive amination exploits the steric difference between the hindered N1 (adjacent to the methyl) and the accessible N4. This naturally yields the target 1-isopropyl-3-methyl isomer (where the alkylated nitrogen is assigned position 1).

Core Workflow Visualization

The following diagram illustrates the stereospecific pathway, highlighting the critical intermediate transitions.

Figure 1: Synthetic pathway for (R)-1-isopropyl-3-methylpiperazine ensuring stereochemical retention.

Detailed Protocols

Phase 1: Construction of the Diketopiperazine Core